Cas no 899351-51-0 (4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide)

4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide is a specialized organic compound featuring a complex sulfonamide structure. This compound exhibits notable thermal stability and high purity, making it ideal for various chemical syntheses and pharmaceutical applications. Its unique structural features contribute to its efficacy in targeted drug delivery and biological interactions.
4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide structure
899351-51-0 structure
Product name:4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide
CAS No:899351-51-0
MF:C24H29N5O5S3
MW:563.712561368942
CID:5448435
PubChem ID:18590079

4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • F3016-0051
    • 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
    • 4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
    • 899351-51-0
    • 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
    • AKOS025312955
    • 4-[(Cyclohexylmethylamino)sulfonyl]-N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]benzamide
    • 4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide
    • Inchi: 1S/C24H29N5O5S3/c1-2-22-27-28-24(35-22)29-37(33,34)21-14-10-19(11-15-21)26-23(30)18-8-12-20(13-9-18)36(31,32)25-16-17-6-4-3-5-7-17/h8-15,17,25H,2-7,16H2,1H3,(H,26,30)(H,28,29)
    • InChI Key: WIFUNUCFMMADAK-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(NC2=NN=C(CC)S2)(=O)=O)C=C1)(=O)C1=CC=C(S(NCC2CCCCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 563.13308256g/mol
  • Monoisotopic Mass: 563.13308256g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 9
  • Complexity: 962
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 183Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 5.24±0.50(Predicted)

4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3016-0051-2mg
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
899351-51-0 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F3016-0051-75mg
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
899351-51-0 90%+
75mg
$208.0 2023-04-28
Life Chemicals
F3016-0051-20mg
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
899351-51-0 90%+
20mg
$99.0 2023-04-28
Life Chemicals
F3016-0051-20μmol
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
899351-51-0 90%+
20μl
$79.0 2023-04-28
Life Chemicals
F3016-0051-5mg
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
899351-51-0 90%+
5mg
$69.0 2023-04-28
Life Chemicals
F3016-0051-10mg
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
899351-51-0 90%+
10mg
$79.0 2023-04-28
Life Chemicals
F3016-0051-15mg
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
899351-51-0 90%+
15mg
$89.0 2023-04-28
Life Chemicals
F3016-0051-40mg
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
899351-51-0 90%+
40mg
$140.0 2023-04-28
Life Chemicals
F3016-0051-2μmol
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
899351-51-0 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F3016-0051-5μmol
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
899351-51-0 90%+
5μl
$63.0 2023-04-28

4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide Related Literature

Additional information on 4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide

Introduction to Compound with CAS No. 899351-51-0 and Its Applications in Modern Pharmaceutical Research

The compound with the CAS number 899351-51-0 is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, formally known as 4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide, represents a pinnacle of innovation in the design of bioactive molecules. Its intricate structure, characterized by multiple functional groups, makes it a promising candidate for various therapeutic applications.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives due to their broad spectrum of biological activities. The presence of both cyclohexyl and methyl sulfamoyl groups in the molecule enhances its solubility and bioavailability, making it an attractive candidate for drug development. Furthermore, the incorporation of a thiadiazole ring introduces additional pharmacophoric elements that can interact with biological targets, potentially leading to the discovery of new therapeutic agents.

The 4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl moiety is particularly noteworthy as it combines the properties of thiadiazole, known for its antimicrobial and anti-inflammatory effects, with the sulfamoyl group, which is widely recognized for its role in enzyme inhibition. This combination suggests that the compound may exhibit multiple modes of action, making it a versatile tool for studying complex biological pathways.

Recent studies have highlighted the potential of thiadiazole derivatives in the treatment of various diseases, including cancer and infectious disorders. The benzamide moiety in the compound's structure further enhances its binding affinity to biological targets by providing a hydrogen bond network that can interact with receptor sites. This feature is crucial for designing molecules that can selectively inhibit specific enzymes or receptors involved in disease processes.

The cyclohexyl group in the molecule contributes to its steric hindrance properties, which can influence how it interacts with biological targets. By modulating the spatial orientation of functional groups, researchers can fine-tune the compound's pharmacological profile. This level of structural control is essential for developing drugs that are both effective and well-tolerated by patients.

In addition to its structural complexity, the compound exhibits interesting chemical properties that make it suitable for further derivatization and optimization. The presence of multiple reactive sites allows for modifications that can enhance its potency, selectivity, and pharmacokinetic profile. These attributes are critical for advancing from a lead compound to a viable drug candidate.

The field of medicinal chemistry has seen significant advancements in the design and synthesis of sulfonamide derivatives over the past decade. The development of new synthetic methodologies has enabled researchers to access complex molecular architectures more efficiently than ever before. This progress has been instrumental in accelerating the discovery and development of novel therapeutic agents.

The compound with CAS No. 899351-51-0 exemplifies the cutting-edge research being conducted in pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable asset in the quest to develop new treatments for various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

In conclusion, the compound 4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide represents a significant advancement in pharmaceutical research. Its intricate structure, combined with its diverse range of potential applications, positions it as a promising candidate for future therapeutic development. As scientists continue to explore its properties and potential uses, this compound is poised to make substantial contributions to medicine and healthcare.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd